Reduced Esterification Reactivity of Tertiary vs. Primary Diols in Symmetrical Diester Synthesis
Tertiary diols exhibit substantially lower reactivity in direct esterification and acylation reactions compared to primary and secondary diols due to steric hindrance at the hydroxyl-bearing carbon. In a comparative study of symmetrical unsaturated diester synthesis, while primary and secondary diols yielded the desired diesters via mixed anhydride acylation in an average of 83%, tertiary diols failed to react altogether under the same conditions and required alternative alkoxide-based protocols [1]. This necessitates different catalyst selection and reaction engineering for 2,7-DMOD relative to linear diols like 1,8-octanediol.
| Evidence Dimension | Synthetic yield (symmetrical unsaturated diester via anhydride acylation) |
|---|---|
| Target Compound Data | Tertiary diols (class including 2,7-DMOD): No reaction under mixed anhydride/acylation conditions |
| Comparator Or Baseline | Primary and secondary diols (class): 83% average yield |
| Quantified Difference | Complete failure of reaction vs. 83% yield |
| Conditions | Reaction of diols with α,β-unsaturated acid anhydrides; Yamaguchi-SantaLucía method |
Why This Matters
This class-level reactivity difference mandates distinct synthetic strategies for 2,7-DMOD, directly impacting process design, catalyst selection, and cost in industrial polymer or intermediate manufacturing.
- [1] Scoccia, J., Gerbino, D.C., Terraza, V.F., Zúñiga, A.E. and Podestá, J.C. (2013). Synthesis of Unsaturated Diesters of Primary, Secondary and Tertiary Diols Derived from Dimethyl (+)-Tartrate and Galactaric Acid. Eur. J. Org. Chem., 2013: 4418-4426. View Source
